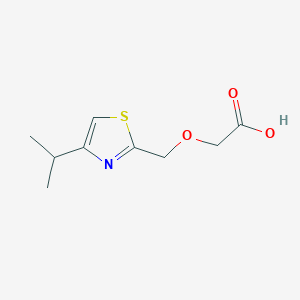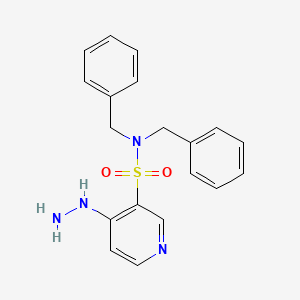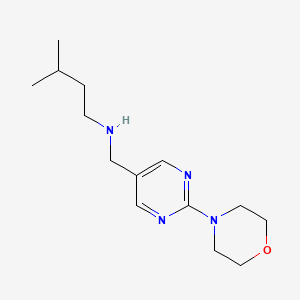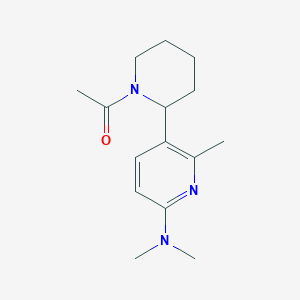
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives
Vorbereitungsmethoden
The synthesis of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridazine with ethyl 4-methyl-1H-pyrrole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridazine derivatives.
Wirkmechanismus
The mechanism of action of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: This compound has a similar pyridazine core but differs in the substituent groups, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines: These compounds also contain the 6-chloropyridazine moiety but are used primarily for their cytotoxic properties against cancer cell lines.
This compound stands out due to its unique combination of the pyridazine and pyrrole rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12ClN3O2 |
|---|---|
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
ethyl 1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-16(6-8(9)2)11-5-4-10(13)14-15-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
AANMIWZRGZXJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C=C1C)C2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)


